5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
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Overview
Description
5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structural features, has garnered attention in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) are often used.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Substitution: Nucleophilic reagents can replace the chloro group under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Shares a similar benzofuran core but differs in the substituents.
Methyl 4-(acetylaMino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate: Another benzofuran derivative with distinct functional groups.
Uniqueness
5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9ClO3 |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
5-chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClO3/c1-5-2-7(11)3-6-4-8(10(12)13)14-9(5)6/h2-3,8H,4H2,1H3,(H,12,13) |
InChI Key |
DBRIOYBSWCVJMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC(C2)C(=O)O)Cl |
Origin of Product |
United States |
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